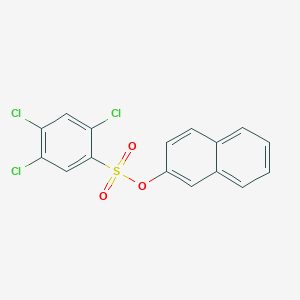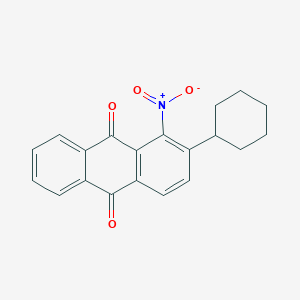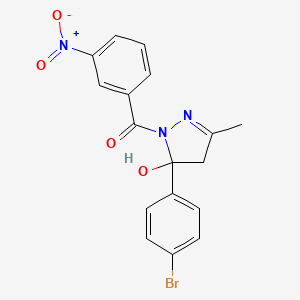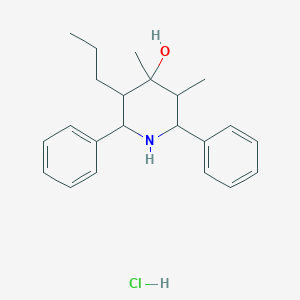![molecular formula C20H26N2O3S2 B4883538 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B4883538.png)
3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide, commonly known as ABT-737, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) family of proteins. ABT-737 has been extensively studied for its potential as a cancer therapeutic agent due to its ability to induce apoptosis in cancer cells.
作用机制
The mechanism of action of ABT-737 involves targeting the 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide family of proteins, which are involved in regulating apoptosis. 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide family members can be divided into pro-survival and pro-apoptotic proteins. Pro-survival proteins, such as 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide, BCL-XL, and BCL-w, prevent apoptosis by binding to and sequestering pro-apoptotic proteins. ABT-737 binds to the BH3 binding groove of 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide, BCL-XL, and BCL-w, displacing pro-apoptotic proteins and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in cancer cells by promoting the release of pro-apoptotic proteins from the 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide family of proteins. This results in the activation of caspases, which are responsible for the cleavage of cellular proteins and the initiation of the apoptotic process. ABT-737 has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors.
实验室实验的优点和局限性
ABT-737 has several advantages for use in lab experiments. It has been extensively studied and optimized for purity and yield, making it a reliable and consistent reagent. ABT-737 is also highly specific for the 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide family of proteins, reducing the potential for off-target effects. However, ABT-737 has some limitations for use in lab experiments. It is a small molecule inhibitor, which can limit its ability to penetrate cell membranes and reach intracellular targets. Additionally, ABT-737 has a relatively short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of ABT-737. One area of research is the development of more potent and selective inhibitors of the 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide family of proteins. Another area of research is the identification of biomarkers that can predict response to ABT-737. Additionally, there is ongoing research into the use of ABT-737 in combination with other cancer therapies to enhance its effectiveness. Overall, the study of ABT-737 and its potential as a cancer therapeutic agent remains an active area of research.
合成方法
The synthesis of ABT-737 involves a multi-step process that begins with the reaction of 4-methylbenzoyl chloride with 2-(tert-butylthio)ethylamine to form 4-methyl-N-(2-(tert-butylthio)ethyl)benzamide. This intermediate is then reacted with anilinosulfonyl chloride to form the final product, ABT-737. The synthesis of ABT-737 has been optimized over the years to increase yield and purity.
科学研究应用
ABT-737 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis in cancer cells by targeting the 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide family of proteins, which are involved in regulating apoptosis. ABT-737 binds to the BH3 binding groove of 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide, BCL-XL, and BCL-w, displacing pro-apoptotic proteins and promoting apoptosis in cancer cells. ABT-737 has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors.
属性
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-methyl-3-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-15-10-11-16(19(23)21-12-13-26-20(2,3)4)14-18(15)27(24,25)22-17-8-6-5-7-9-17/h5-11,14,22H,12-13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQSIHORZDLDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCSC(C)(C)C)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylsulfanyl)ethyl]-4-methyl-3-(phenylsulfamoyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethyl-4-piperidinol hydrochloride](/img/structure/B4883460.png)
![2-amino-6'-bromo-5'-methyl-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4883466.png)

![3-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B4883488.png)
![N-(2-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4883492.png)
![3-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4883499.png)
![2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinamine trifluoroacetate](/img/structure/B4883514.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(tetrahydro-2-furanylmethyl)ethanediamide]](/img/structure/B4883519.png)


![5-acetyl-6-methyl-2-[(3-nitrobenzyl)thio]-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4883536.png)

![5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4883559.png)
![ethyl N-[(2,5-dimethylphenoxy)acetyl]tryptophanate](/img/structure/B4883564.png)